molecular formula C21H25N5O5S B2721732 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 898444-63-8

2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2721732
M. Wt: 459.52
InChI Key: IEVVPQFWAXZDCJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a morpholinoethyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, a thio group, and a 4-nitrophenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in each step.



Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a cyclopenta[d]pyrimidine ring, which is a fused ring system containing a five-membered ring and a pyrimidine ring. Attached to this ring system is a morpholinoethyl group and a thio group linked to a 4-nitrophenyl group.



Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thio group could participate in nucleophilic substitution reactions, and the nitro group could be reduced to an amine.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, and the morpholinoethyl group could influence its solubility in water.


Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety measures should be taken when handling it.


Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further testing. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis.


Please note that these are general insights and the actual properties and characteristics of the compound could vary. Further experimental studies would be needed to confirm these details.


properties

IUPAC Name

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5S/c27-19(22-15-4-6-16(7-5-15)26(29)30)14-32-20-17-2-1-3-18(17)25(21(28)23-20)9-8-24-10-12-31-13-11-24/h4-7H,1-3,8-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVVPQFWAXZDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

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